molecular formula C12H11ClN2OS B6595814 5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol CAS No. 500156-98-9

5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol

Cat. No.: B6595814
CAS No.: 500156-98-9
M. Wt: 266.75 g/mol
InChI Key: FVUOXLKIQOXLTI-UHFFFAOYSA-N
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Description

5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorobenzyl group, a mercapto group, and a methyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with 2-mercapto-6-methylpyrimidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The chlorobenzyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Mercapto-6-methylpyrimidin-4-ol: Lacks the chlorobenzyl group, resulting in different chemical properties and biological activities.

    5-(2-Chlorobenzyl)-2-hydroxy-6-methylpyrimidin-4-ol: Similar structure but with a hydroxy group instead of a mercapto group, leading to different reactivity and applications.

Uniqueness

5-(2-Chlorobenzyl)-2-mercapto-6-methylpyrimidin-4-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the chlorobenzyl group enhances its lipophilicity, while the mercapto group provides a site for covalent interactions with biological targets.

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-7-9(11(16)15-12(17)14-7)6-8-4-2-3-5-10(8)13/h2-5H,6H2,1H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUOXLKIQOXLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=S)N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401142946
Record name 5-[(2-Chlorophenyl)methyl]-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500156-98-9
Record name 5-[(2-Chlorophenyl)methyl]-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500156-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2-Chlorophenyl)methyl]-2,3-dihydro-6-methyl-2-thioxo-4(1H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401142946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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